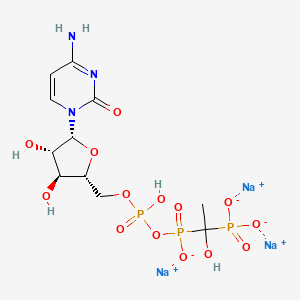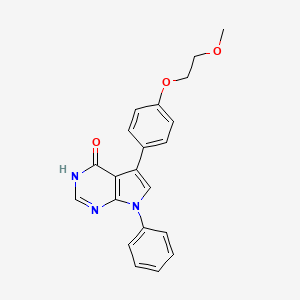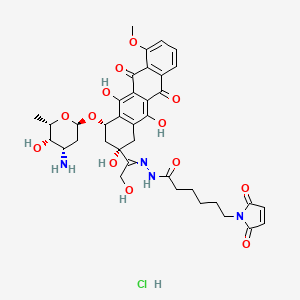
Unii-S098K6hgd9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-S098K6hgd9, also known as Aldoxorubicin Hydrochloride, is a tumor-targeted conjugate of doxorubicin. It is designed to deliver doxorubicin, a well-established anti-cancer agent, directly to tumor cells. This compound utilizes an acid-sensitive linker that binds to albumin, allowing the cytotoxic payload to preferentially accumulate in the tumor and potentially spare the surrounding healthy tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldoxorubicin Hydrochloride is synthesized through a series of chemical reactions involving doxorubicin and a maleimidocaproyl hydrazone linker. The synthesis typically involves the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting it with a suitable activating agent.
Linker Attachment: The activated doxorubicin is then reacted with the maleimidocaproyl hydrazone linker under controlled conditions to form the conjugate.
Purification: The resulting Aldoxorubicin Hydrochloride is purified using chromatographic techniques to remove any impurities.
Industrial Production Methods
Industrial production of Aldoxorubicin Hydrochloride involves scaling up the synthetic process while ensuring strict quality control measures. The process includes:
Large-Scale Synthesis: The chemical reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Aldoxorubicin Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The acid-sensitive linker is hydrolyzed in the acidic environment of tumor cells, releasing doxorubicin.
Binding to Albumin: The compound binds to albumin in the bloodstream, facilitating its transport to the tumor site.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (low pH) are required for the hydrolysis of the linker.
Albumin Binding: Physiological conditions (pH 7.4) are suitable for the binding of Aldoxorubicin Hydrochloride to albumin.
Major Products Formed
Scientific Research Applications
Aldoxorubicin Hydrochloride has several scientific research applications, including:
Cancer Treatment: It is primarily investigated for its use in treating various types of solid tumors, including sarcomas and other malignancies.
Drug Delivery Research: The compound serves as a model for studying targeted drug delivery systems that exploit the unique environment of tumor cells.
Pharmacokinetics and Pharmacodynamics: Research on Aldoxorubicin Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of albumin-binding prodrugs
Mechanism of Action
Aldoxorubicin Hydrochloride exerts its effects through the following mechanism:
Binding to Albumin: After administration, Aldoxorubicin Hydrochloride binds to endogenous albumin in the bloodstream.
Targeted Delivery: The albumin-bound conjugate preferentially accumulates in the tumor due to the enhanced permeability and retention effect.
Acid-Sensitive Release: In the acidic environment of the tumor, the linker is hydrolyzed, releasing doxorubicin.
Cytotoxic Action: Doxorubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound of Aldoxorubicin Hydrochloride, used widely in cancer treatment.
Epirubicin: Another anthracycline antibiotic similar to doxorubicin but with different pharmacokinetic properties.
Daunorubicin: An anthracycline used in the treatment of leukemia
Uniqueness
Aldoxorubicin Hydrochloride is unique due to its targeted delivery mechanism, which allows for higher doses of doxorubicin to be delivered directly to the tumor site while minimizing systemic toxicity. This targeted approach enhances the efficacy of the treatment and reduces the side effects commonly associated with doxorubicin .
Properties
CAS No. |
1361563-03-2 |
|---|---|
Molecular Formula |
C37H43ClN4O13 |
Molecular Weight |
787.2 g/mol |
IUPAC Name |
N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/t17-,20-,22-,27-,32+,37-;/m0./s1 |
InChI Key |
NGKHWQPYPXRQTM-USZGXNDZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


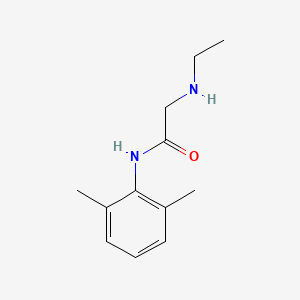
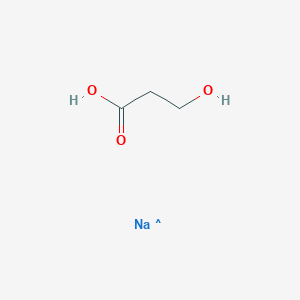

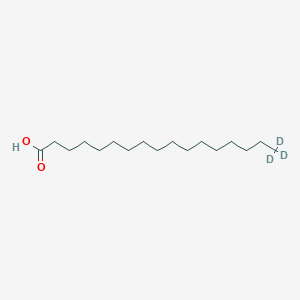
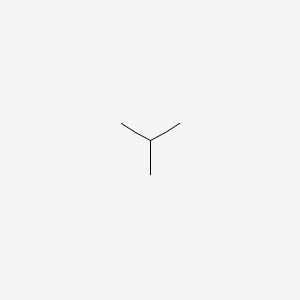
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)
![(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815328.png)
![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)

![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)
